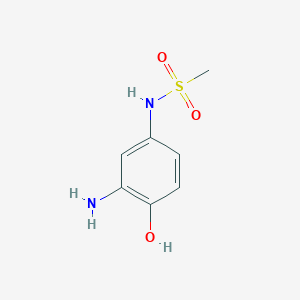
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate is an organic compound with a complex structure It features a bromine atom, a dimethyl group, a ketone, and a carbamimidothioate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate typically involves multiple steps. One common method starts with the bromination of 4,4-dimethyl-3-oxopentyl carbamimidothioate using N-bromosuccinimide (NBS) under radical conditions . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can be oxidized to introduce additional functional groups.
Addition Reactions: The carbamimidothioate group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the carbamimidothioate group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-3-oxopentyl carbamimidothioate: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-4,4-dimethyl-3-oxopentyl carbamimidothioate: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
5-Iodo-4,4-dimethyl-3-oxopentyl carbamimidothioate: Contains iodine, which can participate in different types of interactions compared to bromine.
Uniqueness
5-Bromo-4,4-dimethyl-3-oxopentyl carbamimidothioate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
91999-12-1 |
|---|---|
分子式 |
C8H15BrN2OS |
分子量 |
267.19 g/mol |
IUPAC 名称 |
(5-bromo-4,4-dimethyl-3-oxopentyl) carbamimidothioate |
InChI |
InChI=1S/C8H15BrN2OS/c1-8(2,5-9)6(12)3-4-13-7(10)11/h3-5H2,1-2H3,(H3,10,11) |
InChI 键 |
SZAARDXKUZLEKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CBr)C(=O)CCSC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)
![1,2-Ethanediamine, N-[3-[tris[(2-ethylhexyl)oxy]silyl]propyl]-](/img/structure/B14347518.png)

![2-(4-Chlorophenyl)-5-(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14347540.png)

![[1-Oxo-1-(10H-phenothiazin-2-yl)propan-2-yl]propanedioic acid](/img/structure/B14347559.png)




![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)
